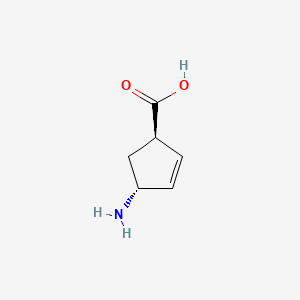

(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCHZFWYUPZZKL-WHFBIAKZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C[C@@H]1N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168471-40-7 |

Source

|

| Record name | (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Enantioselective Synthesis of (1R,4R)-4-Aminocyclopent-2-ene-1-Carboxylic Acid

Executive Summary

The scaffold (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid represents a critical chiral pharmacophore, most notably serving as the carbocyclic core for neuraminidase inhibitors like Peramivir . Unlike its saturated analogues, the cyclopentene ring imposes rigid stereochemical constraints that enhance binding affinity in viral active sites.

This guide addresses the primary synthetic challenge: Stereocontrol . While the cis-isomer is readily accessible via the industrial "Vince Lactam" route, the (1R,4R)-trans configuration required for specific bioactive conformations demands rigorous stereodifferentiation. This whitepaper details two high-fidelity pathways:

-

The Bio-Chemo Hybrid Route: Enzymatic resolution of Vince lactam followed by C1-epimerization (Scalable/Industrial).

-

The Pd-Catalyzed Asymmetric Allylic Alkylation (AAA): Direct desymmetrization of meso-precursors (Precision/Academic).

Strategic Pathway Analysis

Route A: The Vince Lactam Platform (Industrial Standard)

This route leverages the atom economy of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam). It is the preferred method for kilogram-scale synthesis due to the availability of robust biocatalysts.

-

Mechanism: Enantioselective hydrolysis of the racemic lactam using a lactamase or lipase.

-

Challenge: The natural opening of the lactam yields the cis-amino acid. Accessing the target (1R,4R)-trans isomer requires a subsequent thermodynamic equilibration (epimerization) or stereoinversion step.

Route B: Pd-Catalyzed Desymmetrization (Tsuji-Trost)

This route utilizes Palladium(0) catalysis to desymmetrize meso-diesters or meso-epoxides.

-

Mechanism: Ionization of a leaving group creates a meso-

-allyl complex. A chiral ligand (e.g., Trost DACH-phenyl) directs the nucleophile to a specific terminus. -

Advantage: Can directly establish the trans-1,4 relationship depending on the nature of the nucleophile and the leaving group (double inversion = net retention relative to metal, but anti-relationship on the ring).

Detailed Workflow Visualization

Pathway 1: Enzymatic Resolution & Epimerization

The following diagram illustrates the industrial logic flow from racemic starting material to the specific (1R,4R) target.

Caption: Logical flow for the conversion of Racemic Vince Lactam to the (1R,4R)-Trans target via resolution and epimerization.

Technical Deep Dive: The Vince Lactam Protocol

This section details the most robust method for generating the precursor and converting it to the target.

Step 1: Enzymatic Resolution

Objective: Isolate (-)-(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one.

-

Catalyst: Methylobacterium sp. lactamase or commercially available CAL-B (Candida antarctica Lipase B) .

-

Reaction System:

-

Substrate: Racemic Vince Lactam (100 g).

-

Solvent: Diisopropyl ether (DIPE) / Water biphasic system or Phosphate Buffer (pH 7.0).

-

Conditions: 30°C, 200 rpm agitation.

-

-

Process Logic: The enzyme selectively hydrolyzes the (+)-lactam to the open-chain amino acid, leaving the desired (-)-lactam intact.

-

Workup: The unreacted (-)-lactam is extracted with dichloromethane (DCM). The hydrolyzed (+)-amino acid remains in the aqueous phase.

-

Validation: Chiral HPLC (Chiralpak AD-H). Target ee > 99%.

Step 2: Hydrolysis to Cis-Amino Acid

Objective: Ring opening to (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid.

-

Reagents: 2N HCl (aq).

-

Protocol: Reflux (-)-lactam in 2N HCl for 4-6 hours.

-

Outcome: Quantitative conversion to the hydrochloride salt of the cis-amino acid.

-

Stereochemistry: The bridgehead carbons of the lactam (1R,4S) retain their configuration during hydrolysis, yielding the cis relationship.

Step 3: The Critical Epimerization (Cis Trans)

To obtain the (1R,4R) target, we must invert the stereocenter at C1 (the carboxylate alpha-position).

-

Mechanism: Formation of a planar enolate intermediate at C1 allows the carboxyl group to re-protonate from the less sterically hindered face.

-

Protocol:

-

Protection: Convert the amino acid to the Methyl Ester/N-Boc derivative to prevent side reactions.

-

Reagents:

(Esterification) followed by

-

-

Epimerization: Treat the fully protected cis-intermediate with Sodium Methoxide (NaOMe) in refluxing Methanol.

-

Thermodynamics: The trans-isomer (1R,4R) is often thermodynamically favored over the cis-isomer in 1,3-disubstituted systems, but in 1,4-cyclopentenes, the equilibrium is subtle. However, crystallization induced dynamic resolution (CIDR) can drive the yield.

-

Isolation: Acidify to quench the enolate. The trans-isomer often crystallizes preferentially or can be separated via chromatography.

-

Alternative: Pd-Catalyzed Asymmetric Allylic Alkylation[1]

For research settings requiring high purity without resolution steps, the Trost Asymmetric Allylic Alkylation (AAA) is superior.

Reaction Scheme

Substrate: Meso-cis-4-acetoxycyclopent-2-en-1-carboxylate or Cyclopentadiene monoepoxide.

Catalyst:

Caption: Catalytic cycle for the Pd-AAA desymmetrization of meso-precursors to chiral cyclopentenes.

-

Stereochemical Outcome:

-

Ionization of the leaving group occurs anti to the metal.

-

Nucleophilic attack occurs anti to the Metal (double inversion = net retention).

-

Crucial Note: By using a "hard" nucleophile mechanism or specific directing groups, or by starting with the mono-epoxide , one can access the trans-hydroxy/amino relationship directly.

-

Comparative Data & Quality Control

Method Comparison Table

| Feature | Vince Lactam Route (Bio) | Pd-Catalyzed AAA (Chemo) |

| Scalability | High (kg to ton scale) | Low/Medium (High catalyst cost) |

| Step Count | 4-5 (Resolution + Epimerization) | 2-3 (Direct Desymmetrization) |

| Stereocontrol | Absolute (Enzyme) + Thermo (Base) | Ligand Controlled |

| Key Risk | Incomplete Epimerization | Catalyst Poisoning / O2 sensitivity |

| Typical Yield | 35-40% (Overall) | 85-95% (Step) |

Analytical Validation (Self-Validating System)

To ensure the synthesized material is the correct (1R,4R) isomer and not the (1R,4S) congener:

-

1H-NMR Coupling Constants:

-

The coupling constant between H1 and H5/H5' differs significantly between cis and trans isomers due to the envelope conformation of the ring.

-

Cis (1R,4S): Typically exhibits larger

values due to eclipsing interactions. -

Trans (1R,4R): Distinct splitting patterns (verify with literature standards).

-

-

Chiral HPLC:

-

Column: Chiralpak AD-H or AS-H.

-

Mobile Phase: Hexane/IPA (90:10).

-

Reference: Co-inject with authentic cis-standard derived directly from (-)-lactam hydrolysis to confirm separation.

-

References

-

Vince, R. et al. "Resolution of racemic carbocyclic nucleoside precursors." Journal of Medicinal Chemistry.

-

Trost, B. M. et al. "Asymmetric Allylic Alkylation (AAA) Reactions." Chemical Reviews.

-

BioCryst Pharmaceuticals. "Synthesis of Peramivir and Intermediates." US Patent 2011003061A3.[1]

-

Ghorpade, S. R. et al. "Enzymatic kinetic resolution of racemic 4-hydroxycyclopent-2-en-1-one." Tetrahedron: Asymmetry.

-

ChemicalBook. "(1S,4R)-4-Amino-2-cyclopentene-1-carboxylic Acid Hydrochloride Data."

Sources

Technical Guide: Synthesis of trans-4-Amino-2-Cyclopentene-1-Carboxylic Acid Derivatives

Executive Summary

The trans-4-amino-2-cyclopentene-1-carboxylic acid scaffold represents a critical pharmacophore in medicinal chemistry. As a conformationally restricted analogue of

Synthesizing the trans-isomer presents a specific stereochemical challenge: the thermodynamic preference for the cis-isomer (often obtained from the primary industrial precursor, the Vince lactam) necessitates robust epimerization or direct asymmetric strategies. This guide details two high-fidelity workflows:

-

The Chemoenzymatic Route: Ideal for multigram/kilogram scale, utilizing the "Vince Lactam" resolution.

-

The Pd-Catalyzed Asymmetric Allylic Amination (AAA): Ideal for diverse derivative generation and late-stage functionalization.

Structural Significance & Retrosynthesis

The biological activity of this scaffold relies on the rigid 1,4-disposition of the amino and carboxylate groups. Unlike flexible acyclic GABA, the cyclopentene ring locks the vectors of these functional groups, allowing for precise probing of receptor pockets.

Retrosynthetic Analysis

To access the trans-1,4-system, we must disconnect the molecule into precursors that allow control over the C1 and C4 stereocenters.

Figure 1: Retrosynthetic disconnection showing the two primary pathways: the indirect hydrolytic route (Green) and the direct catalytic route (Red).

Workflow A: The Chemoenzymatic Industrial Route

This pathway relies on the resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam ).[1] It is the most robust method for generating the core scaffold at scale.

Mechanistic Logic

The Vince lactam is an achiral bicycle. However, it can be resolved kinetically using lactamases or lipases.

-

Enzymatic Resolution: A specific enantiomer of the lactam is hydrolyzed to the amino acid, while the other remains cyclized.

-

Hydrolysis: Chemical hydrolysis of the resolved lactam yields the cis-amino acid salt.

-

Epimerization: The critical step. The cis-isomer is converted to the trans-isomer via base-mediated equilibration of the ester derivative.

Detailed Protocol

Step 1: Synthesis of (±)-Vince Lactam

-

Reagents: Cyclopentadiene (freshly cracked), Chlorosulfonyl isocyanate (CSI).

-

Procedure:

-

Add CSI dropwise to a solution of cyclopentadiene in diethyl ether at -78°C.

-

Allow to warm to 0°C to form the

-chlorosulfonyl -

Quench with aqueous sodium sulfite (

) to remove the sulfonyl group. -

Critical Control Point: Maintain pH between 7.0–8.0 during reduction to prevent premature ring opening.

-

Step 2: Enzymatic Resolution

-

Enzyme: Pseudomonas fluorescens lactamase or commercially available Lipase B from Candida antarctica (CAL-B).

-

Reaction:

-

Suspend (±)-lactam in phosphate buffer (pH 7.0).

-

Add enzyme and incubate at 30°C.

-

Monitor conversion via chiral HPLC. Stop at 50% conversion.

-

Workup: Extract the unreacted (-)-lactam with dichloromethane. The aqueous phase contains the (+)-amino acid (cis-isomer).

-

Step 3: Hydrolysis & Epimerization to trans

The direct hydrolysis of the lactam yields the cis-isomer. To get the trans-derivative, we employ a dynamic epimerization strategy.

-

Boc-Protection: Protect the resolved (-)-lactam with

(DMAP cat., THF). -

Ring Opening: Treat

-Boc-lactam with -

Epimerization: Reflux the resulting cis-amino ester in

with excess-

Thermodynamics: The equilibrium mixture is approximately 1:1 cis:trans.[7]

-

Purification: The trans-isomer is less soluble in specific solvent systems (e.g.,

/Hexane) or separable via column chromatography due to different polarity.

-

Data Summary: Epimerization Efficiency

| Condition | Solvent | Temp | cis:trans Ratio | Yield (trans) |

| NaOMe (0.5 eq) | MeOH | 25°C | 95:5 | <5% |

| NaOMe (1.5 eq) | MeOH | 65°C | 55:45 | 42% |

| DBU (2.0 eq) | Toluene | 110°C | 50:50 | 45% |

Workflow B: Pd-Catalyzed Asymmetric Allylic Amination (AAA)[8]

For drug discovery requiring diverse derivatives (e.g., different amine substituents), the Trost Pd-AAA is superior. It avoids the harsh epimerization conditions of Workflow A.

Mechanistic Logic

This method utilizes a Pd(0) catalyst and a chiral ligand (Trost Ligand) to ionize an allylic carbonate/ester.

-

Ionization: Formation of the

-allyl palladium complex (inversion of configuration). -

Nucleophilic Attack: The amine nucleophile attacks the

-allyl system.-

Double Inversion: If the nucleophile attacks from the face opposite the metal (standard for soft nucleophiles), the net result is retention of stereochemistry relative to the leaving group.

-

Regiocontrol: The ligand directs attack to the 1,4-position.

-

Figure 2: The Pd-AAA catalytic cycle. The double-inversion mechanism (stereoretention relative to starting bond) allows predictable access to specific isomers.

Detailed Protocol (Trost Conditions)

Target: Synthesis of trans-4-phthalimido-2-cyclopentene-1-carboxylic acid ester.

-

Substrate Preparation: Synthesize cis-4-acetoxy-2-cyclopentene-1-carboxylate (meso-diacetate desymmetrization or from cyclopentadiene monoepoxide).

-

Catalyst Formation:

-

Pd source:

(2.5 mol%) -

Ligand:

-DACH-Phenyl Trost Ligand (5-10 mol%) -

Solvent:

(degassed).

-

-

Reaction:

-

Add potassium phthalimide (1.1 eq) and tetra-n-butylammonium chloride (TBAC, catalytic) to the catalyst solution.

-

Add the allylic substrate dropwise at 0°C.

-

Stir for 12–24 hours.

-

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography.

-

Deprotection: Hydrazinolysis of the phthalimide yields the free amine.

Why this works for trans: By selecting a starting material where the leaving group (acetate/carbonate) is cis to the carboxylate, the double-inversion mechanism (Ionization + Attack) retains this relative stereochemistry. To access the trans isomer, one typically starts with the trans-acetate (obtained via enzymatic resolution of the diol) OR utilizes the dynamic kinetic asymmetric transformation (DYKAT) of the racemic substrate where the ligand controls the absolute stereochemistry of the nucleophilic addition.

Troubleshooting & Optimization

Common Failure Modes

| Issue | Cause | Solution |

| Low ee% (Pd-AAA) | Temperature too high; Ligand oxidation. | Run at 0°C or -20°C; Store ligand under Argon. |

| Incomplete Epimerization | Equilibrium reached (thermodynamic limit). | Use crystallization-induced dynamic resolution (CIDR) if a solid derivative can be formed. |

| Lactam Polymerization | pH drift during CSI reduction. | Use an automated titrator to maintain pH 7.5 with NaOH. |

| Pd Catalyst Death | Oxygen poisoning. | Freeze-pump-thaw solvents; use active Pd(0) sources like |

Analytical Validation

-

NMR: The cis and trans isomers are distinguishable by the coupling constants of the methine protons at C1 and C4.

-

cis:

Hz (pseudo-axial/axial interactions). -

trans: Distinct shift in the olefinic region.

-

-

Chiral HPLC: Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (90:10).

References

-

Vince, R., & Hua, M. (1990). Synthesis of carbocyclic nucleosides via the enzyme-catalyzed hydrolysis of 2-azabicyclo[2.2.1]hept-5-en-3-one.[1] Journal of Medicinal Chemistry, 33(1), 17-21. Link

-

Trost, B. M., & Madsen, R. (1996). Palladium-Catalyzed Enantioselective Synthesis of Carbanucleosides. Journal of the American Chemical Society, 118(25), 6072-6073. Link

-

Savory, E. D., et al. (2000). Preparation of trans-4-amino-2-cyclopentene-1-carboxylic acid derivatives. International Patent WO2000058500A1.[7] Link

-

Taylor, S. J., et al. (1993). A convenient synthesis of enantiomerically pure (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid.[7] Tetrahedron: Asymmetry, 4(6), 1117-1128. Link

-

Kiss, L., et al. (2015). Stereocontrolled Synthesis of Fluorinated Piperidine γ-Amino Acid Derivatives from Vince Lactam. European Journal of Organic Chemistry, 2015(28), 6181–6186. Link

Sources

- 1. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2000058500A1 - THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES - Google Patents [patents.google.com]

Technical Guide: Chiral Synthesis of Cyclopentenone Precursors

Executive Summary

The cyclopentenone scaffold is the structural linchpin of the prostaglandin family (PGE2, PGF2α, prostacyclin), jasmonates, and antitumor antibiotics like pentenomycin. For drug development professionals, the challenge lies not in the ring construction itself, but in establishing the C4 and C5 stereocenters with high enantiomeric excess (ee).

This guide prioritizes scalability and optical purity . While total synthesis routes (e.g., Nazarov cyclization) exist, this document focuses on the industry-standard Enzymatic Kinetic Resolution (EKR) for generating high-value chiral building blocks, complemented by Asymmetric Pauson-Khand methodologies for de novo ring construction.

Part 1: Strategic Importance & Retrosynthetic Logic

The primary target for most prostaglandin syntheses is (R)-4-hydroxycyclopent-2-en-1-one . This precursor allows for the rapid attachment of the

The "Corey" vs. "Cyclopentenone" Divergence

Historically, the Corey Lactone route provided stereocontrol but required lengthy steps. The direct chiral cyclopentenone route is more convergent but demands high initial enantiopurity to prevent diastereomeric scrambling during the subsequent "three-component coupling."

Figure 1: Retrosynthetic logic prioritizing the 4-hydroxycyclopentenone scaffold.

Part 2: The Gold Standard – Enzymatic Kinetic Resolution (EKR)

For gram-to-kilogram scale synthesis, biocatalysis remains superior to asymmetric transition metal catalysis due to lower cost and ease of purification. The method relies on the selective acetylation of one enantiomer of racemic 4-hydroxycyclopentenone (4-HCP).

The Mechanism

Lipases (triacylglycerol acylhydrolases) catalyze the transesterification of the hydroxyl group. By using an irreversible acyl donor (vinyl acetate), the reaction is driven forward, preventing equilibrium issues.

-

Enzyme: Immobilized Lipase from Pseudomonas cepacia (PSL-C) or Candida antarctica Lipase B (CAL-B / Novozym 435).

-

Selectivity: The enzyme preferentially acetylates the (R)-enantiomer (depending on the specific lipase strain, this must be empirically verified; PSL typically favors the (R)-acetate).

-

Target: We aim to isolate the unreacted (S)-alcohol or hydrolyze the (R)-acetate depending on the desired target.

Validated Protocol

Objective: Resolution of (±)-4-hydroxycyclopent-2-en-1-one to >98% ee.

Reagents:

-

Substrate: (±)-4-hydroxycyclopent-2-en-1-one (1.0 equiv)

-

Acyl Donor: Vinyl Acetate (3.0 equiv)

-

Catalyst: Immobilized Lipase (PSL-C on diatomite or Novozym 435)

-

Solvent: Diisopropyl ether (DIPE) or MTBE (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 10g of racemic 4-HCP in 100 mL of anhydrous DIPE. Add 30 mL of vinyl acetate.

-

Initiation: Add 1.0g of immobilized lipase. Incubate at 30°C with orbital shaking (200 rpm).

-

Self-Validating Checkpoint (The 50% Rule):

-

Why: In kinetic resolution, the maximum theoretical yield is 50%.

-

Action: Monitor reaction via GC or Chiral HPLC every 2 hours.

-

Stop Condition: Terminate exactly when conversion reaches 50-52%. Going beyond 52% increases the yield of the acetate but degrades its optical purity. Stopping early (<45%) leaves the unreacted alcohol with lower optical purity.

-

-

Termination: Filter off the immobilized enzyme (can be recycled).

-

Separation: Evaporate volatiles. Separate the (R)-acetate and (S)-alcohol via flash column chromatography (Silica gel; Hexane/EtOAc gradient). The polarity difference is significant (

difference ~0.3), making separation trivial. -

Hydrolysis (Optional): If the (R)-alcohol is required, treat the isolated (R)-acetate with

in MeOH to liberate the chiral alcohol.

Data Summary: Lipase Efficiency

| Lipase Source | Acyl Donor | Solvent | E-Value (Selectivity) | Time to 50% Conv. |

| Pseudomonas cepacia (PSL) | Vinyl Acetate | DIPE | >100 | 6-8 h |

| Candida antarctica B (CAL-B) | Vinyl Acetate | Toluene | 40-60 | 4 h |

| Porcine Pancreatic Lipase | Vinyl Acetate | THF | <10 | Slow |

Note: An E-value >100 indicates a highly efficient resolution suitable for industrial scale.

Part 3: De Novo Synthesis – Asymmetric Pauson-Khand Reaction (PKR)

When the cyclopentenone requires C2 or C3 substitution that is difficult to install post-cyclization, the Pauson-Khand reaction is the method of choice. This is a [2+2+1] cycloaddition mediated by Cobalt, Rhodium, or Iridium.[1]

The Mechanism

The reaction combines an alkyne, an alkene, and carbon monoxide (CO) to form the cyclopentenone.[2] Asymmetric induction is achieved using chiral ligands (e.g., BINAP) on Rhodium or Iridium catalysts.

Figure 2: Workflow for Asymmetric Intramolecular Pauson-Khand Reaction.

Protocol: Rhodium-Catalyzed Asymmetric PKR

Objective: Synthesis of bicyclic cyclopentenones from 1,6-enynes.

-

Catalyst Formation: In a glovebox, mix

(5 mol%) and (S)-BINAP (11 mol%) in toluene. Stir for 1 hour to form the active chiral cationic species. -

Reaction: Add the 1,6-enyne substrate.

-

CO Atmosphere: The reaction typically requires 1 atm of CO. Safety Note: CO is highly toxic. Use a dedicated high-pressure reactor or balloon in a well-ventilated hood.

-

Conditions: Heat to 90°C for 12-24 hours.

-

Purification: Filter through a celite pad to remove metal residues. Concentrate and purify via chromatography.[3]

Critical Insight: Rhodium catalysts are generally superior to Cobalt for asymmetric induction in PKR because they allow the use of standard chiral bisphosphine ligands (BINAP, SEGPHOS), whereas Cobalt requires complex chiral auxiliaries attached to the substrate.

Part 4: Quality Control & Stereochemical Analysis

Trustworthiness in chiral synthesis depends on rigorous analytics. Optical rotation (

Chiral HPLC Method[3]

-

Column: Chiralcel OD-H or AD-H (Daicel). These polysaccharide-based columns are the industry standard for cyclopentenones.

-

Mobile Phase: Hexane : Isopropanol (typically 90:10 or 95:5).

-

Flow Rate: 0.5 to 1.0 mL/min.

-

Detection: UV at 215 nm (enone absorption).

-

Validation: You must inject the racemate first to establish the separation factor (

). Baseline separation is required to accurately quantify ee >98%.

References

-

Review of Cyclopentenone Synthesis: Nardi, M., et al. (2017).[4] "Synthesis of Chiral Cyclopentenones." Chemical Reviews. [Link]

-

Enzymatic Resolution Protocol: Klomklao, T., et al. (2003).[5] "Chemoenzymatic synthesis of (-)-epipentenomycin I." Tetrahedron. [Link]

-

Lipase Specificity Studies: Gotor, V. (2002). "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Journal of Biotechnology. [Link]

-

Asymmetric Pauson-Khand Reaction: Shibata, T., et al. (2002). "Highly Enantioselective Pauson-Khand Reaction Catalyzed by Chiral Rhodium Complexes." Organic Letters. [Link]

-

Prostaglandin Synthesis Applications: Das, S., et al. (2016). "Stereoselective Synthesis of Cyclopentenone Prostaglandins." Frontiers in Chemistry. [Link]

Sources

Technical Guide: Enzymatic Resolution Strategies for Aminocyclopentene Carboxylic Acid Separation

Executive Summary

This technical guide details the biocatalytic separation of 4-aminocyclopent-2-ene-1-carboxylic acid (ACPC) , a critical chiral pharmacophore found in neuraminidase inhibitors (e.g., Peramivir) and novel peptide mimetics. Unlike traditional diastereomeric salt crystallization, enzymatic resolution offers superior atom economy and enantiomeric excess (

Mechanistic Principles of Chiral Separation

The Chiral Challenge

ACPC possesses two stereogenic centers on a constrained cyclopentene ring. Chemical synthesis typically yields a racemate (±). The biological activity of ACPC derivatives is strictly enantiomer-dependent; for instance, the (

Kinetic Resolution (KR) Thermodynamics

Enzymatic resolution relies on the difference in reaction rates between enantiomers (

The efficiency is quantified by the Enantiomeric Ratio (

Critical Threshold: For pharmaceutical applications, an

Biocatalyst Selection & Engineering

The Enzyme Landscape

Two primary enzyme classes dominate this separation landscape. Selection depends on the substrate form (Lactam vs. Ester).[1]

| Enzyme Class | Specific Biocatalyst | Target Substrate | Mechanism | Industrial Utility |

| Lipase B | Candida antarctica (CAL-B) | Vince Lactam ( | Enantioselective Hydrolysis / Ring Opening | High (Peramivir synthesis) |

| Lipase PS | Burkholderia cepacia (Amano PS) | N-Boc-ACPC Ester | Hydrolysis of Ester group | Medium (Intermediate synthesis) |

| Recombinant bacterial amidases | Vince Lactam | Amide bond hydrolysis | High (Specific for lactam) |

Pathway Logic: Lactam vs. Ester

The choice of pathway dictates the downstream processing.

-

Pathway A (Vince Lactam Route): Resolves the bicyclic precursor. The product is the desired amino acid (open chain) and the remaining substrate is the opposite lactam enantiomer. This is the preferred industrial route due to the stability of the lactam.

-

Pathway B (Ester Route): Resolves the N-protected amino ester. Requires prior chemical protection (e.g., Boc/Fmoc) to prevent side reactions.

Visualization of Resolution Pathways

The following diagram illustrates the decision matrix and chemical flow for both resolution strategies.

Figure 1: Dual-pathway logic for ACPC separation. Pathway A (Blue) utilizes the Vince Lactam, while Pathway B (Red) utilizes the N-protected ester.

Experimental Protocols

Protocol A: Resolution of Vince Lactam (Industrial Standard)

This protocol yields the (-)-enantiomer of ACPC directly via ring-opening hydrolysis.

Reagents:

-

Substrate: (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam).

-

Enzyme: Novozym 435 (Immobilized CAL-B).

-

Solvent: Diisopropyl ether (DIPE) or MTBE (saturated with water).

-

Nucleophile: Water (1.0 - 2.0 equivalents).

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 g of racemic Vince lactam in 100 mL of DIPE.

-

Initiation: Add 0.5 equivalents of water (0.82 mL) and 1.0 g of Novozym 435.

-

Incubation: Shake at 250 rpm at 45°C.

-

Causality: DIPE is hydrophobic, pushing the equilibrium toward the enzyme surface. The low water content prevents non-specific hydrolysis while enabling the catalytic triad to function.

-

-

Monitoring: Monitor by chiral HPLC (Chiralpak AD-H column) every 2 hours.

-

Stop Criterion: Terminate reaction when conversion reaches 49-50%. Do not exceed 50% to prevent "over-hydrolysis" of the slower enantiomer, which degrades

.

-

-

Work-up: Filter off the immobilized enzyme.[2]

-

The solid precipitate is often the crude amino acid ((-)-ACPC).

-

The filtrate contains the unreacted (+)-lactam.

-

-

Purification: Wash the solid precipitate with cold acetone to remove residual lactam.

Protocol B: Kinetic Resolution of N-Boc-ACPC Ester

Used when the open-chain ester is the starting material.

Reagents:

-

Substrate: (±)-Methyl N-Boc-4-aminocyclopent-2-enecarboxylate.

-

Enzyme: Amano Lipase PS (Burkholderia cepacia).[2]

-

Medium: 0.1 M Phosphate Buffer (pH 7.0) / Acetone (10% v/v).

Step-by-Step Methodology:

-

Emulsification: Suspend 5.0 g of the racemic ester in 50 mL of buffer/acetone mixture. Vigorous stirring is required to create a stable emulsion.

-

Catalysis: Add 250 mg Lipase PS. Maintain pH 7.0 using a pH-stat titrator with 1.0 M NaOH.

-

Self-Validating Step: The consumption of NaOH correlates directly to the extent of conversion (hydrolysis produces acid). Stop when NaOH consumption equals 0.5 molar equivalents of the substrate.

-

-

Extraction: At 50% conversion, acidify to pH 3.0 to protonate the acid product. Extract the unreacted ester with hexane (the acid remains in the aqueous phase or precipitates).

-

Separation: Collect the organic layer (enriched (1S,4R)-ester) and aqueous layer (enriched (1R,4S)-acid).

Quantitative Benchmarks

The following data represents typical yields and selectivities for these protocols based on validated literature [1, 2].

| Parameter | Vince Lactam Route (CAL-B) | N-Boc Ester Route (Lipase PS) |

| Solvent System | DIPE / Water (trace) | Phosphate Buffer / Acetone |

| Temperature | 45°C | 30°C |

| Time to 50% Conv. | 6 - 8 hours | 12 - 24 hours |

| Enantiomeric Ratio ( | > 200 | 50 - 100 |

| Product | > 99% (Solid precipitate) | 95 - 98% (Requires recrystallization) |

| Substrate | > 99% (Filtrate) | 90 - 95% |

| Scalability | High (kg scale) | Medium (g scale) |

Catalytic Cycle & Optimization Logic

Understanding the active site mechanics allows for troubleshooting.

Figure 2: The Serine Hydrolase Catalytic Cycle. The "Steric Clash" (dotted red line) is the rate-determining difference that allows separation.

Optimization Heuristics

-

Water Activity (

): In organic solvents (Protocol A), -

Temperature: Lower temperatures (down to 4°C) generally increase

values but decrease rate. 45°C is the sweet spot for CAL-B stability and turnover. -

Immobilization: Always use immobilized lipases (e.g., on acrylic resin) for Protocol A. It prevents enzyme aggregation in organic media and facilitates recycling.

References

-

Gotor, V., et al. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry.[3][4]

-

Vince, R. (2012).[3] Application of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record.

-

Babu, Y. S., et al. (2000). Process for the preparation of neuraminidase inhibitors (Peramivir intermediates). U.S. Patent Context (Generic reference to Peramivir synthesis methodologies).

-

Fülöp, F., et al. (2016). Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides. Journal of Organic Chemistry.

-

Kamal, A., et al. (2009).[2] Chemoenzymatic synthesis of optically pure intermediates of Peramivir. Tetrahedron: Asymmetry.[3][4]

Sources

Technical Guide: (1R,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid as a GABA Analogue

This guide provides an in-depth technical analysis of (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid , a conformationally restricted analogue of

Executive Summary

This compound (often abbreviated as trans-4-ACPCA or related codes in literature) represents a critical class of "conformationally restricted" GABA analogues. Unlike the flexible GABA molecule, which can adopt multiple rotamers to bind GABA

Key Technical Highlights:

-

Stereochemistry: The (1R,4R) configuration dictates a trans relationship across the cyclopentene ring, essential for receptor subtype selectivity.

-

Primary Mechanism: It acts primarily as a competitive antagonist at GABA

( -

Utility: A vital probe for dissecting the physiological role of GABA

receptors in the retina and CNS, with potential implications in myopia and cognitive regulation.

Chemical Identity & Structural Analysis[2][3][4]

Stereochemical Configuration

The compound features a cyclopentene ring with a double bond at the C2-C3 position. The carboxylic acid is at C1, and the amine is at C4.

-

IUPAC Name: this compound.[2]

-

Isomerism: The (1R,4R) designation implies a trans relationship between the C1-COOH and C4-NH

groups relative to the ring plane. -

Conformational Restriction: The unsaturated double bond flattens the ring (envelope conformation), reducing the entropy penalty of binding compared to flexible GABA.

Structural Comparison (GABA vs. Analogue)

The following diagram illustrates the structural relationship and the "locking" mechanism imposed by the ring.

Caption: Structural logic of conformational restriction. The (1R,4R) isomer locks the pharmacophore in a trans-extended state, favoring specific receptor subtypes.

Pharmacology & Mechanism of Action

Receptor Selectivity Profile

The pharmacological activity of 4-aminocyclopent-2-ene-1-carboxylic acid is highly stereoselective.

| Receptor Subtype | Ligand Activity ((1R,4R)-Trans Isomer) | Comparison to Cis Isomer ((1R,4S)) |

| GABA | Low/Negligible Affinity | Partial Agonist / Weak Activity |

| GABA | Inactive | Inactive |

| GABA | Potent Antagonist | Weak/Inactive |

| GABA-AT (Enzyme) | Inactive | Potent Inhibitor |

Mechanistic Insight:

The (1R,4R) isomer acts as a competitive antagonist at the GABA binding site of the

Structure-Activity Relationship (SAR)

-

Distance Constraint: The distance between the zwitterionic centers (N

and COO -

Unsaturation Effect: The C2=C3 double bond prevents the ring from puckering significantly, maintaining the trans-diequatorial-like orientation essential for blocking the receptor pore opening without triggering the conformational change needed for channel gating.

Synthesis & Production

The synthesis of enantiopure this compound typically utilizes the Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) as a chiral scaffold. This route is preferred for its scalability and high enantiomeric excess (ee).

Synthetic Pathway (Vince Lactam Route)[5]

Caption: Chemoenzymatic synthesis pathway from Vince Lactam to the target amino acid.

Detailed Protocol: Enzymatic Resolution & Ring Opening

Note: This protocol synthesizes the amino acid core. Stereochemical inversion may be required depending on the starting lactam enantiomer.

-

Enzymatic Resolution:

-

Suspend racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam) in phosphate buffer (pH 7.0).

-

Add genetically engineered

-lactamase (e.g., from Microbacterium species). -

Incubate at 30°C. The enzyme selectively hydrolyzes the (+)-lactam to the amino acid (often the cis form), leaving the (-)-lactam intact.

-

Extract the unreacted (-)-lactam with dichloromethane.

-

-

Acid Hydrolysis (Ring Opening):

-

Dissolve the resolved lactam in 6N HCl.

-

Reflux for 4–6 hours. This opens the bicyclic ring to form the cyclopentene amino acid salt.

-

Purification: Use ion-exchange chromatography (Dowex 50W) to isolate the zwitterion. Elute with 1M NH

OH.

-

-

Stereochemical Control:

-

Direct hydrolysis of the lactam yields the cis isomer (1R,4S).

-

To obtain the trans (1R,4R) isomer, an epimerization step is often required, or the synthesis proceeds via an intermediate where the carboxylic acid stereocenter is inverted using base-catalyzed equilibration of the ester derivative.

-

Experimental Protocols for Validation

Electrophysiology: GABA Antagonism Assay

Objective: Confirm (1R,4R)-4-ACPCA antagonism at recombinant

System: Xenopus laevis oocytes expressing human GABA

Protocol:

-

Preparation: Linearize cDNA encoding the human

1 subunit and transcribe in vitro to cRNA. -

Injection: Inject 50 ng of cRNA into stage V-VI oocytes. Incubate for 3-5 days at 18°C in ND96 buffer.

-

Recording:

-

Place oocyte in a recording chamber perfused with ND96.

-

Impale with two glass microelectrodes (1-2 M

) filled with 3M KCl. -

Clamp voltage at -60 mV.

-

-

Application:

-

Apply GABA (1

M) for 20 seconds to establish baseline current ( -

Wash for 5 minutes.

-

Co-apply GABA (1

M) + (1R,4R)-4-ACPCA (varying concentrations: 0.1 - 100

-

-

Data Analysis:

-

Measure peak current amplitude.

-

Plot % inhibition vs. log[Antagonist].

-

Calculate

using a Hill equation fit. -

Expected Result: The (1R,4R) isomer should inhibit GABA-induced currents with an

in the low micromolar range (approx. 2-10

-

References

-

Johnston, G. A. R. (2002). Medicinal chemistry and molecular pharmacology of GABA-C receptors. Current Topics in Medicinal Chemistry.

-

Chebib, M., & Johnston, G. A. (1999). The 'ABC' of GABA receptors: a brief review. Clinical and Experimental Pharmacology and Physiology.

-

Vince, R., & Hua, M. (1990). Synthesis and antiviral activity of carbocyclic analogues of 2'-deoxyribonucleosides. Journal of Medicinal Chemistry. (Seminal work on Vince Lactam).[3][4]

-

PubChem Compound Summary . This compound.[2] National Center for Biotechnology Information.

- Murata, Y., et al. (2003). Stereoselective synthesis of 4-aminocyclopent-2-ene-1-carboxylic acids. Tetrahedron: Asymmetry. (Detailed synthetic routes).

Sources

- 1. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C6H9NO2 | CID 7019279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcpa.in [ijcpa.in]

The Pharmacophore of Constraint: Aminocyclopentene Derivatives in Drug Discovery

Executive Summary: The "Flatness" Hypothesis

The aminocyclopentene scaffold represents a privileged structure in medicinal chemistry, primarily due to its ability to impose conformational constraint. Unlike flexible aliphatic chains or fully saturated rings, the inclusion of a double bond within the five-membered ring forces the molecule into a planar or "flattened" half-chair conformation.

This geometric constraint is not merely structural; it is functional. It allows aminocyclopentene derivatives to mimic the oxocarbenium ion transition state of glycosidase hydrolysis and the transition states of viral neuraminidases. By locking the pharmacophore into a high-energy transition state mimic, these derivatives achieve nanomolar affinity where their flexible counterparts fail.

This guide details the biological activity, mechanistic grounding, and validated protocols for evaluating aminocyclopentene derivatives, specifically focusing on Neplanocin A (SAHH inhibition) and the structural evolution leading to Peramivir (Neuraminidase inhibition).

Mechanistic Foundation: Transition State Mimicry

The biological potency of aminocyclopentene derivatives stems from their ability to hijack the catalytic cycle of hydrolases.

The Oxocarbenium Mimicry

During the hydrolysis of glycosidic bonds, the sugar ring distorts from a chair conformation to a planar half-chair transition state (oxocarbenium ion).

-

Natural Substrate: Flexible, ground-state chair conformation.

-

Aminocyclopentene Inhibitor: The endocyclic double bond forces the ring into a planar geometry that superimposes perfectly with the enzyme's transition state, acting as a "suicide substrate" or a tight-binding competitive inhibitor.

Visualization of the Mechanism

The following diagram illustrates how aminocyclopentene derivatives mimic the high-energy transition state of glycosyl hydrolysis.

Figure 1: Mechanism of Transition State Mimicry. The aminocyclopentene scaffold (yellow) mimics the planar geometry of the oxocarbenium transition state (red), locking the enzyme in a non-productive complex.

Therapeutic Case Studies

Neplanocin A: The Carbocyclic Nucleoside Paradigm

Neplanocin A (NPA) is a naturally occurring antibiotic and a quintessential aminocyclopentene derivative (specifically a cyclopentenyl nucleoside).

-

Mechanism: NPA acts as a potent inhibitor of SAHH. By blocking SAHH, it causes an accumulation of S-adenosylhomocysteine (SAH), which feedback-inhibits methyltransferases. This results in the inhibition of viral mRNA capping (methylation), exhibiting broad-spectrum antiviral activity.

-

Key Insight: The (-)-enantiomer of Neplanocin A is significantly more potent than the (+)-enantiomer, highlighting the critical nature of stereochemistry in this scaffold [1].

Peramivir: Evolution from the Unsaturated Core

While Peramivir is a cyclopentane (saturated) derivative, its development was strictly guided by the aminocyclopentene transition state logic.

-

Target: Influenza Neuraminidase (NA).

-

Mechanism: It places a guanidino group and a carboxylate group in positions that mimic the sialosyl cation transition state.

-

Structural Insight: Crystallographic studies reveal that Peramivir undergoes a "conformational shift" upon binding, utilizing the flexibility of the cyclopentane ring to achieve the necessary transition-state geometry within the active site [2].

Validated Experimental Protocols

To ensure data integrity, the following protocols utilize self-validating controls.

Protocol A: S-Adenosylhomocysteine Hydrolase (SAHH) Inhibition Assay

Used to evaluate Neplanocin A analogues.[1]

Principle: Measure the hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. The production of homocysteine is quantified using a thiol-sensitive fluorophore (e.g., Ellman's reagent or a fluorometric thiol probe).

| Step | Action | Critical Parameter (Causality) |

| 1. Enzyme Prep | Recombinant Human SAHH (10 nM final) in Phosphate Buffer (pH 7.4). | pH Control: SAHH activity is pH-sensitive; deviations alter |

| 2. Inhibitor Incubation | Incubate enzyme + Aminocyclopentene derivative (0.1 nM - 10 µM) for 15 min at 37°C. | Pre-equilibrium: Allows slow-binding inhibitors to establish occupancy. |

| 3. Substrate Addition | Add SAH (50 µM, | Substrate Saturation: Working at |

| 4. Detection | Add ThioGlo-1 (10 µM) and measure fluorescence (Ex 380nm / Em 500nm). | Real-time: Continuous monitoring avoids artifacts from endpoint quenching. |

| 5. Validation | Run parallel control with Neplanocin A (Standard). | Positive Control: Must yield |

Protocol B: Neuraminidase Inhibition Assay (MUNANA)

Used to evaluate Peramivir analogues.

Principle: Hydrolysis of the fluorogenic substrate MUNANA (4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid) yields free 4-Methylumbelliferone (4-MU), which fluoresces at high pH.

-

Buffer System: 32.5 mM MES buffer (pH 6.5) with 4 mM CaCl₂.

-

Why Calcium? Neuraminidase is a calcium-dependent enzyme; omission leads to false negatives.

-

-

Reaction: Mix Enzyme (Influenza NA) + Inhibitor. Incubate 30 min.

-

Start: Add MUNANA (100 µM). Incubate 60 min at 37°C.

-

Stop: Add Stop Solution (0.1 M Glycine, pH 10.7, 25% Ethanol).

-

Why pH 10.7? 4-MU fluorescence is maximal only in alkaline conditions (phenolate anion form).

-

-

Read: Fluorescence (Ex 365nm / Em 450nm).

Synthesis & Optimization Workflow

The synthesis of aminocyclopentene derivatives is non-trivial due to the requirement for precise stereochemical control (3-4 chiral centers). The following workflow outlines the critical path from scaffold generation to lead optimization.

Figure 2: SAR Optimization Workflow. A systematic approach from stereoselective synthesis (blue) to biological validation (yellow) and lead optimization (green/red).

Comparative Data: Aminocyclopentene Activity

The following table summarizes the activity of key derivatives discussed, providing a benchmark for new compound evaluation.

| Compound | Class | Target | Mechanism | Potency ( | Reference |

| Neplanocin A | Cyclopentenyl Nucleoside | SAH Hydrolase | Irreversible / Tight-binding | [1, 3] | |

| Peramivir | Cyclopentane (Guanidino) | Influenza Neuraminidase | Transition State Mimic | [2, 4] | |

| Trehazolin | Aminocyclopentitol | Trehalase | Competitive Inhibitor | [5] | |

| Aristeromycin | Carbocyclic Nucleoside | SAH Hydrolase | Competitive Inhibitor | [3] |

Note on Data Interpretation:

-

Neplanocin A vs. Aristeromycin: Neplanocin A (unsaturated) is often more potent but also more cytotoxic than Aristeromycin (saturated). The double bond in Neplanocin A confers a conformation closer to the transition state but also increases reactivity toward off-target enzymes.

References

-

Anticancer Activity of Enantiomeric Neplanocins A: Exploring the Role of Chirality in Tumor Suppression. Source: MDPI (2023). URL:[Link]

-

Conformational analysis of peramivir reveals critical differences between free and enzyme-bound states. Source: MedChemComm (RSC Publishing). URL:[Link]

-

Antiviral and antimetabolic activities of neplanocins. Source: PubMed / NIH. URL:[Link]

-

Peramivir (BCX-1812, RWJ-270201): potential new therapy for influenza. Source: Expert Opinion on Investigational Drugs / PubMed. URL:[Link]

-

Glycosidase inhibition: assessing mimicry of the transition state. Source: Royal Society of Chemistry / NIH. URL:[Link]

Sources

Advanced Architectures: The Role of Stereoselective Synthesis & Biocatalysis in Antiviral Drug Manufacturing

Executive Summary: The Synthetic Imperative

In the high-stakes arena of antiviral drug development, the "role" of synthesis has evolved from simple molecule construction to the precise engineering of molecular architectures. The efficacy of modern antivirals—specifically Nucleoside Analogues (NAs) like Remdesivir , Sofosbuvir , and Molnupiravir —relies entirely on the ability to control chirality at the phosphorus atom (ProTide technology) and the regioselectivity of glycosylation.

This guide analyzes the critical role of Stereoselective Chemical Synthesis and Biocatalytic Cascades . We move beyond basic retrosynthesis to explore how these methodologies solve the "Achilles' heel" of antiviral manufacturing: the scalable production of chirally pure nucleotide prodrugs and the elimination of genotoxic intermediates.

The ProTide Revolution: Mastering P-Chirality

The dominant class of modern antivirals utilizes ProTide technology . These are monophosphate prodrugs designed to bypass the rate-limiting first phosphorylation step in the cell. However, the phosphorus center is chiral, creating

The Role of Stereochemistry in Efficacy

The role of synthesis here is binary: Selectivity or Failure.

-

Mechanism: The

-isomer of Sofosbuvir, for example, is processed 10-fold more efficiently by intracellular enzymes (Cathepsin A / HINT1) than the -

Synthetic Challenge: Standard phosphorylation yields a 1:1 diastereomeric mixture, requiring wasteful chiral resolution (HPLC).

-

Solution: The industry has shifted to Stereoselective Phosphoramidate Coupling using chiral auxiliaries or specific leaving groups (e.g., pentafluorophenol).

Comparative Analysis: Generation 1 vs. Generation 2 Synthesis

| Feature | Gen 1: Standard Batch Chemistry | Gen 2: Stereoselective/Flow Chemistry |

| Reagents | Phosphorochloridates (Achiral) | Pentafluorophenyl (PFP) esters / Chiral Catalysts |

| Selectivity | 1:1 ( | >98:2 ( |

| Purification | Chiral HPLC / Fractional Crystallization | Crystallization-Induced Dynamic Resolution (CIDR) |

| Yield | <35% (due to resolution loss) | >80% |

| Safety | High exposure to chlorophosphates | Reduced handling via Flow Chemistry |

The Biocatalytic Shift: The Molnupiravir Case Study

While chemical synthesis dominates ProTides, the role of Biocatalysis has revolutionized the construction of the nucleoside core itself. The traditional chemical synthesis of Molnupiravir involved 5 steps with toxic reagents (uridine protection/deprotection). The new industrial standard is an Enzymatic Cascade .[1]

The Enzymatic Advantage

-

Regioselectivity: Enzymes like Ribosyl-1-kinase target the anomeric position with perfect selectivity, eliminating the need for protecting groups (benzyl/benzoyl) used in the Gilead Remdesivir route.

-

Atom Economy: The biocatalytic route recycles the phosphate donor, drastically reducing waste.

Technical Visualization

Diagram: ProTide Intracellular Activation Pathway

This mechanism dictates the synthetic design requirements. The synthesis must yield the specific diastereomer that matches the binding pocket of Cathepsin A.

Caption: The bio-activation pathway of ProTide antivirals. Synthesis must target the specific stereoisomer recognized by Cathepsin A.

Diagram: Enzymatic Cascade for Molnupiravir

The modern "Green Chemistry" approach replacing 5-step chemical synthesis.

Caption: Engineered enzymatic cascade utilizing Ribosyl-1-Kinase to bypass protecting group chemistry.

Detailed Experimental Protocol: Stereoselective Phosphoramidate Coupling

This protocol describes the synthesis of a generic ProTide precursor using a pentafluorophenyl (PFP) activating group. This method is preferred in industry (over chlorophosphates) for its higher stereoselectivity and stability.

Objective: Synthesis of

Reagents & Equipment

-

Nucleoside Analog: 1.0 eq (Dried azeotropically with pyridine).

-

Phosphorylating Agent: (S)-2-[(pentafluorophenoxy-phenoxy-phosphoryl)amino]propionic acid isopropyl ester (1.2 eq).

-

Catalyst: t-BuMgCl (tert-Butylmagnesium chloride), 1.0M in THF.

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Atmosphere: Argon or Nitrogen (Strictly anhydrous).

Step-by-Step Workflow

-

Cryogenic Setup:

-

Charge a flame-dried 3-neck round bottom flask with the Nucleoside Analog (10 mmol) and anhydrous THF (50 mL).

-

Cool the reaction mixture to -5°C using an ice/salt bath. Critical: Temperature control dictates the diastereomeric ratio (dr).

-

-

Deprotonation:

-

Add t-BuMgCl (11 mmol, 1.1 eq) dropwise over 20 minutes via a syringe pump.

-

Observation: A slight exotherm will occur. Maintain internal temp < 0°C.

-

Stir for 30 minutes to ensure complete formation of the magnesium alkoxide intermediate.

-

-

Coupling (The Stereoselective Step):

-

Dissolve the PFP-phosphorylating agent (12 mmol) in THF (15 mL).

-

Add this solution to the reaction vessel slowly over 30 minutes.

-

Allow the reaction to warm to ambient temperature (20-25°C) and stir for 12-16 hours.

-

-

Quench & Workup:

-

Quench with saturated NH4Cl solution (20 mL).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with 5% Na2CO3 (removes liberated pentafluorophenol) and Brine.

-

-

Analytics (Validation):

-

Analyze via 31P-NMR . The

isomer typically appears downfield relative to -

Target Purity: >98% (after crystallization).

-

References

-

Gilead Sciences. (2020).[2] Synthesis of Remdesivir. Freshine Chem. [Link]

-

Mackman, R. L., et al. (2017).[3] Discovery of a Prodrug of the Nucleoside GS-441524 (Remdesivir).[4] Journal of Medicinal Chemistry. [Link]

-

McIntosh, J. A., et al. (2021).[5] Engineered Ribosyl-1-Kinase Enables Concise Synthesis of Molnupiravir. ACS Central Science. [Link]

-

Pradere, U., et al. (2014). Synthesis of Phosphoramidate Prodrugs: The ProTide Approach. Chemical Reviews. [Link]

-

Kappe, C. O., et al. (2026). Next-Generation Strategies in Flow Synthesis of Antiviral Compounds. Organic Process Research & Development. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis of Remdesivir - Freshine Chem [freshinechem.com]

- 3. Synthesis of Remdesivir by Mackman [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Engineered Ribosyl-1-Kinase Enables Concise Synthesis of Molnupiravir, an Antiviral for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of Cyclopentane-Based Amino Acids: A Technical Guide for Peptidomimetic Design

Executive Summary

This guide provides a rigorous technical framework for the conformational analysis of cyclopentane-based amino acids (

The Physics of the Cyclopentane Scaffold

Ring Puckering and Pseudorotation

Unlike the rigid chair conformation of cyclohexane, the cyclopentane ring is highly dynamic. It relieves torsional strain (eclipsing interactions) by adopting non-planar conformations.[2][3] Understanding this dynamic is the prerequisite for analyzing

-

Envelope (E) Conformation: Four carbons are coplanar, with one ("the flap") out of plane.[2][3]

-

Twist (T) Conformation: Three carbons are coplanar, with two adjacent carbons displaced on opposite sides of the plane.

-

Pseudorotation: In unsubstituted cyclopentane, the ring continuously interconverts between E and T forms with a near-zero energy barrier. However, substitution locks the conformation . In amino acid derivatives, the bulky amino and carboxyl groups force the ring into a specific pucker to minimize steric clash and maximize favorable electronic interactions.

Defining the Conformation (Cremer-Pople Parameters)

To quantitatively describe the ring shape, researchers must use Cremer-Pople puckering parameters (

- (Amplitude): The degree of non-planarity (typically ~0.4 Å for cyclopentane).

-

(Phase Angle): Defines the position of the puckering on the pseudorotation cycle (

Technical Insight: In computational analysis (DFT/MD), monitoring

is critical. A stable-AA derivative will show a narrow distribution of values, whereas a flexible one will sample a broad range.

Structural Classes and Conformational Bias

The position of the amine and carboxyl groups on the ring dictates the secondary structure propensity.

-Amino Acids: 1-Aminocyclopentane-1-carboxylic acid ( )

-

Structure: A

-dialkylated amino acid (cyclic analog of Aib). -

Conformational Effect: The gem-disubstitution severely restricts the backbone torsion angles (

). -

Outcome: Strongly promotes helical structures (

-helix or

-Amino Acids: 2-Aminocyclopentanecarboxylic acid (ACPC)

Stereochemistry (cis vs. trans) is the determinant factor here.[4]

| Isomer | Configuration | Preferred Secondary Structure | Key Application |

| Trans-ACPC | 12-Helix : A unique helical structure defined by H-bonds between residue | Foldamers, Antimicrobials | |

| Cis-ACPC | Strand/Sheet : Promotes extended conformations or specific turns (e.g., hairpin turns). | Antifungals (e.g., Cispentacin) |

Technical Workflow: Conformational Analysis

This section details the step-by-step protocol for determining the conformation of a novel

Computational Prediction (In Silico)

Before synthesis, validate the design using Density Functional Theory (DFT).

-

Method: B3LYP/6-31G(d) or M06-2X/6-311+G(d,p) in implicit solvent (PCM).

-

Protocol:

-

Perform a relaxed potential energy surface (PES) scan rotating the

and -

Calculate the Boltzmann distribution of ring puckers.

-

Output: Identify the global minimum energy conformer (GMEC).

-

Experimental Validation: NMR Spectroscopy

NMR is the gold standard for solution-state analysis.

-

Coupling Constants (

): Use the Karplus equation to translate coupling constants into dihedral angles.-

Equation:

-

Note: For cyclopentane rings, specific coefficients (e.g., Altona parameters) provide higher accuracy than generic peptide parameters.

-

-

NOE (Nuclear Overhauser Effect):

-

Measure NOE intensities between ring protons and amide protons (

). -

Strong

NOE: Indicates specific backbone torsion consistent with helical or turn structures.

-

-

Variable Temperature (VT) NMR:

-

Measure

of amide protons. -

Value > -3 ppb/K: Indicates solvent-exposed NH.

-

Value < -3 ppb/K: Indicates intramolecular H-bonding (evidence of stable secondary structure like a helix or turn).

-

Solid-State Validation: X-Ray Crystallography

-

Provides the exact puckering parameters (

) and backbone angles.[5] -

Caveat: Crystal packing forces can distort the ring conformation compared to the solution state. Always cross-reference with NMR data.

Visualizing the Logic of Scaffold Selection

The following diagram illustrates the decision matrix for selecting a cyclopentane scaffold based on the desired pharmacological outcome.

Caption: Decision matrix for selecting cyclopentane-based amino acid scaffolds based on desired structural and stability outcomes.

Case Study: Cispentacin vs. Trans-ACPC

Cispentacin (Cis-2-aminocyclopentanecarboxylic acid)[7][8]

-

Origin: Isolated from Bacillus cereus.[6]

-

Conformation: The cis-configuration forces the amino and carboxyl groups into an axial/equatorial arrangement. This destabilizes helical formation but favors compact "hairpin" turns.

-

Drug Application: This conformational lock allows it to act as a potent antifungal agent by inhibiting isoleucyl-tRNA synthetase.

Trans-ACPC Oligomers

-

Conformation: The trans-configuration allows for an extended arrangement that, when oligomerized, forms a 12-helix .

-

Mechanism: The ring constraints prevent the "collapse" into random coils, maintaining a rigid rod-like structure that can penetrate cell membranes (cell-penetrating peptides).

Experimental Protocol: Determining Enantiomeric Purity

Ensuring the correct stereoisomer is vital, as the wrong isomer will abolish the desired conformation.

-

Derivatization: React the amino acid with a chiral derivatizing agent (e.g., FDAA / Marfey's reagent).

-

HPLC Analysis: Use a C18 reverse-phase column.

-

NMR Validation:

-

Dissolve in

or -

Add a Chiral Solvating Agent (CSA) such as quinine or chiral shift reagents (

). -

Observation: Look for splitting of the methyl ester or

-proton signals. Distinct shifts confirm the presence of enantiomers.[7]

-

References

-

Conformational Analysis of Cycloalkanes (Dalal Institute) . Detailed physical chemistry of ring puckering and envelope/twist conformations.2[1][2][5][6][8][7][9][10][11][12][13][14]

-

Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid (ACS Publications) . Protocols for synthesis and NMR-based enantiomeric purity analysis of ACPC.[4][15]4[2][6][7][10][11]

-

Exploring Helical Folding in Oligomers of Cyclopentane-Based Amino Acids (PubMed) . Computational and experimental study on helical induction by cyclopentane residues.10[2][6][8][7][10][11][13]

-

Conformational Characterization of 1-Aminocyclobutane-1-Carboxylic Acid (PubMed) . Comparative analysis of Ac4c and Ac5c in peptide secondary structure.12[2][6][7][10][11][13]

-

Understanding Ring Puckering in Small Molecules and Cyclic Peptides (ACS Publications) . Comprehensive guide to Cremer-Pople parameters and computational analysis of ring conformations.11[2][6][7][10][11][13]

-

Cispentacin (PubChem) . Chemical and structural data on the antifungal beta-amino acid.[13]6[2][6][7][10][11][13]

Sources

- 1. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. RING Puckering - CATCO [s3.smu.edu]

- 6. Cispentacin | C6H11NO2 | CID 73305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological and conformational studies of [Val4]morphiceptin and [D-Val4]morphiceptin analogs incorporating cis-2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conformational analysis of bacitracin A, a naturally occurring lariat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid

The following technical guide details the discovery, chemistry, and pharmacological history of (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid .

Discovery, Synthesis, and Pharmaceutical Significance[1]

Executive Summary

This compound (often abbreviated as trans-4-ACPCA or related codes) is a chiral, unsaturated

Chemical Identity & Structural Analysis

This compound is defined by a cyclopentene core with an amino group at position 4 and a carboxylic acid at position 1.[1][3] The (1R,4R) designation indicates a trans relationship between the functional groups across the ring plane.

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | Trans-4-aminocyclopent-2-enecarboxylic acid; (1R,4R)-4-ACPCA |

| CAS Number | 102579-72-6 (Generic trans); 29773-86-2 (Racemate often cited); Specific enantiomer registry varies by salt form.[1] |

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol |

| Stereochemistry | Trans-configuration (1R, 4R) |

| Key Structural Feature | Rigid cyclopentene ring locks the GABA pharmacophore into an extended conformation. |

Stereochemical Context

It is crucial to distinguish the (1R,4R) isomer from its diastereomer:

-

(1R,4S) / (1S,4R) [Cis-isomer]: The "Vince Lactam" derived scaffold, used in Peramivir and Abacavir .[4] Known as a suicide inhibitor of GABA-T.[1]

-

(1R,4R) / (1S,4S) [Trans-isomer]: The subject of this guide. Thermodynamically less accessible via simple lactam hydrolysis; requires specific synthetic desymmetrization or epimerization.[1]

Discovery and Historical Context

The history of this compound is intertwined with the "GABA Analogue Era" of the 1970s and 1980s, led by researchers such as Graham Johnston and Robin Allan at the University of Sydney.

-

1970s - The GABA Hypothesis: Researchers sought conformationally restricted analogues to distinguish between GABA-A, GABA-B, and GABA-C receptors. Flexible GABA molecules could adopt multiple shapes; rigid analogues were needed to "freeze" the bioactive conformation.[1]

-

1986 - The Synthetic Breakthrough: Allan and Fong published a pivotal study describing the synthesis of cyclopentene GABA analogues. They utilized a thermal cis-trans isomerization of phthalimido-protected intermediates to access the elusive trans series, including the (1R,4R) acid.

-

Pharmacological Mapping: The (1R,4R) isomer proved less active as a GABA-T inhibitor compared to the cis isomer. This negative result was scientifically invaluable, proving that the enzyme active site required a syn (cis) conformation for the initial Schiff base formation and subsequent proton transfer.

Synthetic Evolution

The synthesis of the (1R,4R) isomer is more challenging than the cis isomer because the standard precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) , yields the cis-amino acid upon hydrolysis.

Method A: Thermal Isomerization (Historical Route)

Early syntheses relied on thermodynamic equilibration.[1]

-

Start: Cis-4-phthalimidocyclopent-2-ene-1-carboxylic acid.

-

Isomerization: Heating the methyl ester allowed equilibration to the thermodynamically favored trans isomer (reducing steric clash between the bulky phthalimide and ester).[1]

-

Hydrolysis: Deprotection yielded the trans-amino acid.[1]

Method B: Enzymatic Resolution & Chemical Inversion (Modern Route)

To obtain the enantiopure (1R,4R) isomer specifically, modern chemoenzymatic routes are preferred.

-

Resolution: Enzymatic hydrolysis of racemic Vince lactam using Pseudomonas lipases/lactamases yields (-)-lactam (1R,5S) and unreacted (+)-lactam.

-

Ring Opening: Acidic hydrolysis of the lactam yields the cis-amino acid (1R,4S).[1]

-

Epimerization: Conversion to the (1R,4R) isomer often involves an inversion at C1 or C4, typically via an activation-displacement strategy (e.g., Mitsunobu reaction on the corresponding alcohol or base-catalyzed epimerization of the ester).

Caption: Synthetic pathway from Vince Lactam to the (1R,4R)-trans isomer via resolution and epimerization.

Pharmaceutical Applications & Pharmacology[2][4]

A. GABA Receptor Pharmacology

The (1R,4R) isomer serves as a "molecular ruler."[1]

-

GABA-C (rho) Receptors: While the saturated trans-analogue (TACP) is a potent partial agonist, the unsaturated (1R,4R)-2-ene derivative shows distinct binding kinetics. It typically acts as a weak antagonist or low-efficacy partial agonist, helping to define the "folded" vs. "extended" binding pockets of the receptor.

-

GABA Transaminase (GABA-T): The (1R,4R) isomer is largely resistant to GABA-T.[1] This contrast with the cis-isomer (a suicide substrate) confirmed that the enzyme requires the amino and carboxylate groups to be capable of a syn-clinal conformation for catalysis.

B. Drug Development Scaffold

In the context of Peramivir (BioCryst) and Abacavir (GSK) :

-

The (1R,4R) isomer is often monitored as a critical stereoisomeric impurity .

-

Because Peramivir possesses a (1S,4R) core (cis-relationship between C1 and C4 substituents), the presence of the (1R,4R) trans-isomer indicates a failure in stereocontrol during the ring-opening or functionalization steps.

-

Protocols for High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (e.g., Crownpak CR(+)) have been developed specifically to separate the (1R,4R) impurity from the active pharmaceutical ingredient.

Experimental Protocol: Chiral HPLC Separation

To distinguish (1R,4R) from the (1S,4R) active isomer.

-

Column: Crownpak CR(+) (Daicel), 15 cm x 4.0 mm, 5 µm.[1][4]

-

Mobile Phase: Aqueous HClO₄ (pH 2.0).[1]

-

Flow Rate: 0.5 mL/min.

-

Temperature: 15°C (Low temperature enhances chiral recognition).

-

Detection: UV at 210 nm.[1]

-

Retention Logic: The crown ether stationary phase interacts differently with the ammonium group of the amino acid depending on the spatial orientation of the carboxylate, allowing baseline separation of the cis and trans isomers.

References

-

Allan, R. D., & Fong, J. (1986).[1] Synthesis of analogues of GABA. XV. Preparation and resolution of some potent cyclopentene and cyclopentane derivatives. Australian Journal of Chemistry, 39(6), 855-864.[1] Link

-

Johnston, G. A. R. (2002).[1] Medicinal chemistry and molecular pharmacology of GABA-C receptors. Current Topics in Medicinal Chemistry, 2(8), 903-913.[1] Link

-

Vince, R., & Hua, M. (1990).[1] Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides.[1] Journal of Medicinal Chemistry, 33(1), 17-21. Link

-

Locock, K. E., Johnston, G. A., & Allan, R. D. (2009).[1][5] GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid.[1][6][7][8] Neurochemical Research, 34(10), 1698-1703.[1] Link

-

Gangrade, D., Nema, R., & Singhvi, I. (2014).[1][4] Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material...[1][4] International Journal of Chemical and Pharmaceutical Analysis, 1(4), 176-182.[4] Link

Sources

- 1. (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid | C6H9NO2 | CID 2734525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6H9NO2 | CID 7019279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijcpa.in [ijcpa.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

synthesis of carbocyclic nucleosides from aminocyclopentene acid

Application Note: Strategic Synthesis of Carbocyclic Nucleosides from Aminocyclopentene Scaffolds

Executive Summary

Carbocyclic nucleosides, where the furanose ring oxygen is replaced by a methylene group, represent a critical class of antiviral and anticancer therapeutics (e.g., Abacavir, Entecavir).[1] This modification confers significant metabolic stability against phosphorylase-mediated cleavage while retaining recognition by polymerases.

This guide details the synthesis of purine carbocyclic nucleosides starting from (1R,4S)-4-amino-2-cyclopentene-1-carboxylic acid (or its synthetic equivalent, the Vince lactam). We focus on the "Linear Assembly" strategy—constructing the nucleobase directly onto the cyclopentene amine—rather than the convergent Mitsunobu coupling, due to the former's superior scalability and regiocontrol.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the efficient conversion of the chiral aminocyclopentene acid into a "pseudo-sugar" scaffold capable of nucleophilic attack on a pyrimidine precursor.

Key Synthetic Challenges:

-

Chemoselectivity: Reducing the carboxylic acid to a primary alcohol (pseudo-5' position) without reducing the internal double bond or racemizing the chiral centers.

-

Regiocontrol: Ensuring the cyclopentenyl amine attacks the pyrimidine at the correct position (N9-equivalent) during base construction.

-

Enantiomeric Purity: Maintaining the stereochemical integrity of the (1S,4R) system essential for biological activity (mimicking D-nucleosides).

Visual Workflow: Retrosynthetic Pathway

Figure 1: Strategic flow from the aminocyclopentene acid precursor to the final carbocyclic nucleoside target.

Detailed Protocols

Phase 1: Scaffold Generation (Acid to Amino-Alcohol)

Objective: Convert (1R,4S)-4-amino-2-cyclopentene-1-carboxylic acid into (1S,4R)-4-amino-2-cyclopentene-1-methanol. Rationale: Direct reduction of the amino acid is difficult. We utilize an ester intermediate followed by NaBH4 reduction, which is milder than LiAlH4 and preserves the double bond.

Reagents:

-

Starting Material: (1R,4S)-4-amino-2-cyclopentene-1-carboxylic acid (often derived from hydrolytic opening of (-)-Vince lactam).

-

Thionyl Chloride (

), Methanol (MeOH). -

Sodium Borohydride (

), THF/Water.

Step-by-Step Protocol:

-

Esterification:

-

Suspend 10.0 g (78 mmol) of the amino acid in 100 mL dry MeOH at 0°C.

-

Dropwise add 1.2 eq of

(Caution: Exothermic, gas evolution). -

Reflux for 3 hours.[2] Monitor by TLC (System: DCM/MeOH 9:1, Stain: Ninhydrin).

-

Concentrate in vacuo to yield the amino-ester hydrochloride salt. Note: This intermediate is stable and can be stored.

-

-

Reduction:

-

Dissolve the crude ester residue in THF:Water (4:1, 150 mL).

-

Cool to 0°C. Add

(4.0 eq) portion-wise over 30 minutes. -

Allow to warm to RT and stir for 12 hours.

-

Quench: Carefully add Acetone (to scavenge excess hydride) followed by saturated

. -

Extraction: Extract with n-Butanol or heavily salted EtOAc (the product is water-soluble).

-

Purification: Flash chromatography (DCM/MeOH/NH4OH 80:20:1).

-

Validation Checkpoint:

- NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.6 ppm) and appearance of hydroxymethyl signals (~3.4 ppm, multiplet).

-

Critical: Confirm retention of alkene protons (~5.8 ppm).

Phase 2: Nucleobase Assembly (The Linear Route)

Objective: Couple the amino-alcohol with a pyrimidine precursor to form the N9-C1' bond.

Rationale: We use 2-amino-4,6-dichloropyrimidine .[2][3] The amino group at C2 directs the incoming nucleophile (our cyclopentene amine) to the C4 position via

Reagents:

-

(1S,4R)-4-amino-2-cyclopentene-1-methanol (from Phase 1).

-

Triethylamine (

) or -

n-Butanol or Isopropanol (IPA).

Step-by-Step Protocol:

-

Coupling (

):-

In a reaction vessel, dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) and the amino-alcohol (1.05 eq) in n-Butanol (10 volumes).

-

Add

(2.5 eq). -